Dihydrocapsaicin is a pungent alkaloid belonging to the capsaicinoid family, naturally occurring in chili peppers (Capsicum species) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is one of the major capsaicinoids, contributing significantly to the pungency of chili peppers, although typically less abundant than capsaicin [, , ].
Dihydrocapsaicin plays a crucial role in scientific research, particularly in areas like food science, plant biology, and biochemistry [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Synthesis Analysis
Plant Biosynthesis: Dihydrocapsaicin is biosynthesized in the placental tissue of chili pepper fruits through a complex metabolic pathway involving amino acids and fatty acids [].
In Vitro Formation: Studies have demonstrated the in vitro formation of dihydrocapsaicin in cell-free extracts from sweet pepper fruits, using vanillylamine and isocapric acid as precursors [].
Biotransformation: Cultured plant cells of Phytolacca americana can biotransform capsaicin into dihydrocapsaicin via regioselective reduction [].
Molecular Structure Analysis
Hydrolysis: Dihydrocapsaicin can be hydrolyzed by enzymes in rat liver extracts to yield vanillylamine and 8-methylnonanoic acid [].
Glucuronidation: In rats, dihydrocapsaicin undergoes metabolic transformation into glucuronide conjugates for excretion [].
Regioselective Hydroxylation: Cultured plant cells of Phytolacca americana can regioselectively hydroxylate dihydrocapsaicin to form 15-hydroxydihydrocapsaicin [].
Dehydrogenation: Dihydrocapsaicin can be dehydrogenated to form capsaicin by the action of enzymes from Phytolacca americana cultured cells [].
Glucosylation: Cultured plant cells of Phytolacca americana can glucosylate dihydrocapsaicin to produce capsaicin 4-β-glucoside [].
Mechanism of Action
Dihydrocapsaicin exerts its effects primarily by interacting with the transient receptor potential vanilloid 1 (TRPV1) receptor, an ion channel involved in pain and thermoregulation []. Upon binding to TRPV1, dihydrocapsaicin triggers a conformational change in the receptor, leading to the influx of cations like calcium and sodium. This influx of ions depolarizes the cell, triggering a cascade of downstream signaling events that result in the perception of pungency, pain, and heat [, , , ].
Physical and Chemical Properties Analysis
Appearance: Dihydrocapsaicin is a colorless to pale yellow crystalline solid [].
Solubility: It is soluble in organic solvents like methanol and ethanol but has limited solubility in water [, ].
Pungency: Dihydrocapsaicin possesses a pungent taste, contributing to the overall spiciness of chili peppers, but it is slightly less pungent than capsaicin [, , , ].
Stability: Dihydrocapsaicin exhibits good stability at room temperature, but its degradation rate increases with higher temperatures, particularly during cooking [].
Applications
Food Science: Dihydrocapsaicin plays a crucial role in determining the pungency and flavor profile of chili peppers and derived food products [, , , , , , , , , , , , , , , ].
Determining the capsaicinoid profile, including dihydrocapsaicin, helps characterize and classify different pepper varieties based on their pungency levels [, , , , , , , , , , ].
Understanding the thermal degradation of dihydrocapsaicin during cooking processes is essential for maintaining the desired pungency level in food products [].
Plant Biology:
Studying dihydrocapsaicin inheritance patterns in chili pepper breeding programs aims to develop varieties with specific pungency levels and profiles [, , ].
Analyzing dihydrocapsaicin content in pepper fruits at different developmental stages helps understand fruit ripening and quality control [, , , ].
Biochemistry:
Investigating the biosynthesis and metabolism of dihydrocapsaicin sheds light on the complex metabolic pathways operating in chili pepper plants [, , ].
Exploring the interaction of dihydrocapsaicin with TRPV1 receptors enhances our understanding of pain perception, thermoregulation, and potential therapeutic applications [].
Analytical Chemistry:
Developing and validating analytical methods for the extraction, separation, identification, and quantification of dihydrocapsaicin in various matrices like peppers, food products, and biological samples is crucial for research and quality control purposes [, , , , , , , , ].
Related Compounds
Capsaicin
Compound Description: Capsaicin is a pungent alkaloid found in chili peppers (Capsicum species). It is the most abundant capsaicinoid, often making up more than 50% of the total capsaicinoid content [, ]. It is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor, causing a burning sensation when consumed [, ]. Capsaicin is also known for its analgesic, anti-inflammatory, and potential anticancer properties [, , , ].
Nordihydrocapsaicin
Compound Description: Nordihydrocapsaicin is a capsaicinoid found in chili peppers [, , ]. It is structurally similar to Dihydrocapsaicin, but with one fewer carbon atom in the acyl chain. While it contributes to the overall pungency of chili peppers, it is generally present in lower concentrations than capsaicin and Dihydrocapsaicin [, ].
Relevance: Nordihydrocapsaicin is a closely related compound to Dihydrocapsaicin, both belonging to the capsaicinoid family. They share a similar structure and are found together in chili peppers. While both contribute to the pepper's pungency, they often differ in their relative abundance [, ].
Homodihydrocapsaicin
Compound Description: Homodihydrocapsaicin is a capsaicinoid found in chili peppers [, , , ]. It possesses a structure similar to Dihydrocapsaicin, with an additional carbon atom in the acyl chain.
Relevance: Homodihydrocapsaicin is another capsaicinoid found alongside Dihydrocapsaicin in chili peppers. They belong to the same chemical family and share structural similarities [, , ].
Norcapsaicin
Compound Description: Norcapsaicin is a capsaicinoid found in chili peppers [, ]. It is structurally related to Dihydrocapsaicin, but with a double bond in the acyl chain and one fewer carbon atom.
Relevance: Norcapsaicin is another member of the capsaicinoid family, closely related to Dihydrocapsaicin in terms of structure. Both are present in varying concentrations in chili peppers and contribute to their pungency [, ].
Homocapsaicin
Compound Description: Homocapsaicin is a capsaicinoid present in chili peppers [, , , ]. It is structurally similar to Dihydrocapsaicin with a double bond in the acyl chain and one additional carbon atom.
Relevance: Homocapsaicin is structurally similar to Dihydrocapsaicin, both belonging to the capsaicinoid family and found in chili peppers [, , , ].
Nornordihydrocapsaicin
Compound Description: Nornordihydrocapsaicin is a capsaicinoid found in some chili pepper varieties [, ]. It is a less common capsaicinoid and typically found in smaller amounts compared to Dihydrocapsaicin.
Relevance: Nornordihydrocapsaicin is a related capsaicinoid to Dihydrocapsaicin, found together in certain chili pepper varieties. They are both part of the capsaicinoid family and contribute to the overall pungency profile of the pepper [, ].
Vanillylamine
Compound Description: Vanillylamine is a metabolite of capsaicinoids, including Dihydrocapsaicin [, ]. It is formed during the breakdown of these compounds in the liver.
Relevance: Vanillylamine is a direct metabolite of Dihydrocapsaicin, indicating a metabolic pathway for this compound in the body [, ].
Vanillin
Compound Description: Vanillin is a metabolite of capsaicinoids, including Dihydrocapsaicin, formed via the metabolism of vanillylamine [, ]. It is a well-known flavoring compound found in vanilla beans.
Relevance: Vanillin is a downstream metabolite of Dihydrocapsaicin, further illustrating the metabolic breakdown pathway of this compound in the body [, ].
Vanillyl alcohol
Compound Description: Vanillyl alcohol is a metabolite of capsaicinoids, including Dihydrocapsaicin, formed as part of the metabolic breakdown pathway [, ].
Relevance: Vanillyl alcohol is another metabolite generated during the breakdown of Dihydrocapsaicin in the body, providing further insight into its metabolism [, ].
Vanillic acid
Compound Description: Vanillic acid is a metabolite of capsaicinoids, including Dihydrocapsaicin, formed as part of the metabolic breakdown pathway [, ].
Relevance: Vanillic acid represents a final product in the metabolic breakdown of Dihydrocapsaicin, showcasing the complete metabolic transformation of this compound [, ].
Capsaicin 4-β-glucoside
Compound Description: Capsaicin 4-β-glucoside is a glucosylated derivative of capsaicin, formed through the addition of a glucose molecule to capsaicin []. It is considered a potential way for plants to store or detoxify capsaicin.
Relevance: While not directly a derivative of Dihydrocapsaicin, the formation of capsaicin 4-β-glucoside in plants suggests a possible metabolic pathway for Dihydrocapsaicin, as it is structurally similar to capsaicin [].
15-Hydroxycapsaicin
Compound Description: 15-Hydroxycapsaicin is a hydroxylated derivative of capsaicin, formed through the addition of a hydroxyl group to the acyl chain of capsaicin []. It is considered a minor capsaicinoid.
Relevance: Although not a derivative of Dihydrocapsaicin, 15-Hydroxycapsaicin is formed alongside Dihydrocapsaicin during the metabolism of capsaicin by certain plant cells. This suggests potential common metabolic pathways or enzymes that could be involved in the biosynthesis or biotransformation of both compounds [].
15-Hydroxydihydrocapsaicin
Compound Description: 15-Hydroxydihydrocapsaicin is a hydroxylated derivative of Dihydrocapsaicin, formed through the addition of a hydroxyl group to the acyl chain of Dihydrocapsaicin []. It is a minor capsaicinoid found in some chili peppers.
Relevance: 15-Hydroxydihydrocapsaicin is a direct derivative of Dihydrocapsaicin, highlighting a specific metabolic transformation this compound can undergo []. This indicates that enzymes capable of hydroxylating Dihydrocapsaicin exist in chili peppers.
N-(4-hydroxy-3-methoxybenzyl)-6-methylheptamide
Compound Description: N-(4-hydroxy-3-methoxybenzyl)-6-methylheptamide is a synthetic analogue of capsaicinoids, structurally resembling Dihydrocapsaicin but with a shorter and modified acyl chain [].
Relevance: This synthetic analogue helps researchers understand the structure-activity relationship of capsaicinoids like Dihydrocapsaicin. By modifying specific parts of the molecule, they can assess how these changes affect its biological activity, such as its ability to activate TRPV1 receptors or induce pungency [].
Compound Description: This compound is another synthetic analogue of capsaicinoids, including Dihydrocapsaicin []. Its structure closely resembles Dihydrocapsaicin, with a shorter acyl chain containing a trans double bond.
Relevance: Similar to the previous analogue, this synthetic compound is a valuable tool for studying the relationship between the structure and biological activity of Dihydrocapsaicin. By introducing specific structural modifications, researchers can gain insights into the parts of the molecule responsible for its pungency, interaction with receptors like TRPV1, and other pharmacological properties [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Red 2G is a compound, which belongs to the azo family of dyes, generally used in textile industry. It can mainly find applications in non-linear optical studies. Red 2G (E-128) is used for the quality control in food products. It belongs to the class of water-soluble synthetically prepared, food color additives, reportedly banned by the European and United states union. These synthetic food colors are commonly used to compensate for the loss of natural colors of food, destroyed during processing and storage. They also maintain and improve the color appearance in food products. E-128 is a mono azo dye, reported to cause increased iron deposition in the human kidney. It finds applications as a color additive in burger meat and sausages. Acid Red 1, also known as Red 2G, is a synthetic red azo dye used as a food additive. Acid Red 1 can be also used for staining in histology, though rarely, e.g. as a component of Masson's trichrome. Acid Red 1 is potentially carcinogenic because it forms aniline in the body when consumed.
Streptomycin is a amino cyclitol glycoside that consists of streptidine having a disaccharyl moiety attached at the 4-position. The parent of the streptomycin class It has a role as an antimicrobial agent, an antimicrobial drug, an antibacterial drug, a protein synthesis inhibitor, a bacterial metabolite and an antifungal agrochemical. It is an antibiotic antifungal drug, an antibiotic fungicide and a member of streptomycins. It is functionally related to a streptidine. It is a conjugate base of a streptomycin(3+). Streptomycin, an antibiotic derived from Streptomyces griseus, was the first aminoglycoside to be discovered and used in practice in the 1940s. Selman Waksman and eventually Albert Schatz were recognized with the Nobel Prize in Medicine for their discovery of streptomycin and its antibacterial activity. Although streptomycin was the first antibiotic determined to be effective against mycobacterium tuberculosis, it has fallen out of favor due to resistance and is now primarily used as adjunctive treatment in cases of multi-drug resistant tuberculosis. Streptomycin is an Aminoglycoside Antibacterial and Antimycobacterial. Streptomycin is a broad spectrum aminoglycoside antibiotic typically used for treatment of active tuberculosis, always in combination with other antituberculosis agents. Streptomycin is usually used in combination with agents that are known to be hepatotoxic and the role of streptomycin in liver injury has been difficult to assess, but most information suggests that streptomycin is not hepatotoxic. Streptomycin is a natural product found in Lyngbya majuscula, Senecio, and other organisms with data available. Streptomycin is an aminoglycoside antibiotic derived from Streptomyces griseus with antibacterial activity. Streptomycin irreversibly binds to the 16S rRNA and S12 protein within the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, streptomycin induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death. An antibiotic produced by the soil actinomycete Streptomyces griseus. It acts by inhibiting the initiation and elongation processes during protein synthesis. See also: Streptomycin Sulfate (has salt form).
4-methyl-2-nitroaniline appears as red crystals or bright orange powder. (NTP, 1992) 2-nitro-p-toluidine is a C-nitro compound in which the nitro compound is ortho to the amino group and meta to the methyl group of p-toluidine. It derives from a p-toluidine.
4-Chloro-1,3-diaminobenzene is dye precursor useful in manufacture of hair dyes. 4-chloro-m-phenylenediamine appears as gray powder or dark purple solid. (NTP, 1992) 4-Chloro-meta-phenylenediamine is a member of monochlorobenzenes.
1,2-epoxy-3-(4-nitrophenoxy)propane is an epoxide that is oxirane substituted by a (4-nitrophenoxy)methyl group. It is an epoxide, a C-nitro compound and an aromatic ether. It derives from a 4-nitrophenol.
Hexyl salicylate belongs to the class of flavor & fragrance standards, for use in food, beverage and cosmetic industry. These standards are widely used to add taste and/or smell to products without aroma, to mask unpleasant odors and to maintain stability of original flavor. Hexyl salicylic acid, also known as hexyl 2-hydroxybenzoate or hexyl salicylate, belongs to the class of organic compounds known as o-hydroxybenzoic acid esters. These are benzoic acid esters where the benzene ring is ortho-substituted with a hydroxy group. Hexyl salicylic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Hexyl salicylic acid has been primarily detected in saliva. Hexyl salicylic acid is a benzoate ester.
3,5,6-Trichloro-2-pyridinol (TCP) is an organophosphorous insecticide, which can be obtained as a major degradation product of chlorpyrifos (CP), via treatment with the degrading bacteria Enterobacter B-14. 3,5,6-trichloro-2-pyridinol is a hydroxypyridine that is pyridin-2-ol substituted by chloro groups at positions 3,5 and 6. It is a metabolite of the agrochemical chlorpyrifos. It has a role as a human urinary metabolite and a human xenobiotic metabolite. It is a chloropyridine and a hydroxypyridine. It is a tautomer of a 3,5,6-trichloropyridine-2-one. 3, 5, 6-Trichloro-2-pyridinol, also known as TCP, belongs to the class of organic compounds known as polyhalopyridines. These are organic compounds containing a pyridine ring substituted at two or more positions by a halogen atom. 3, 5, 6-Trichloro-2-pyridinol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa).